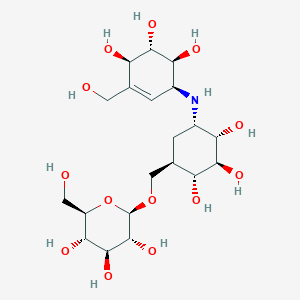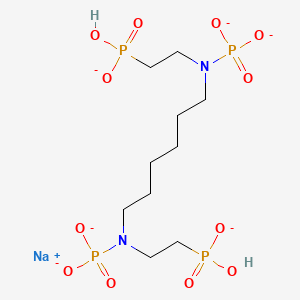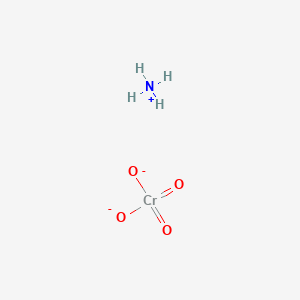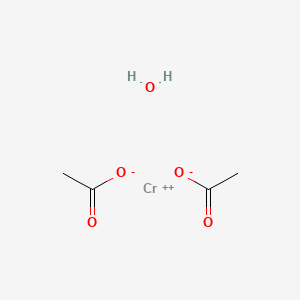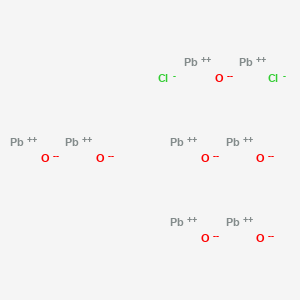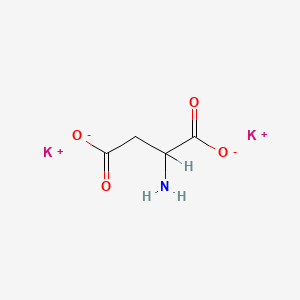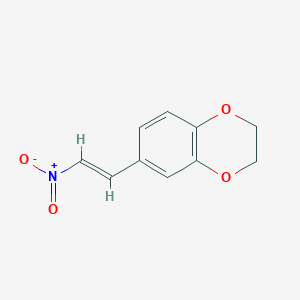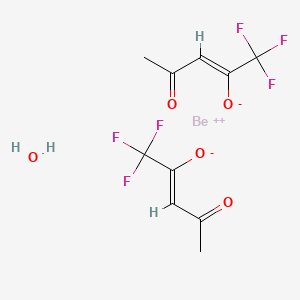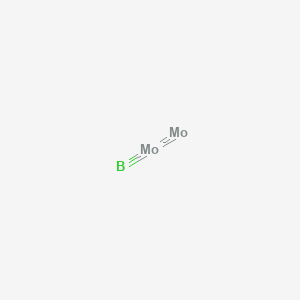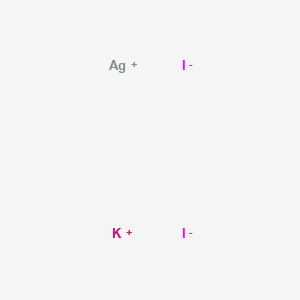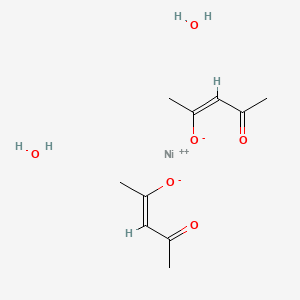
锡酸锌
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc stannate, generally referred to as zinc tin oxide (ZTO), encompasses both ZnSnO3 and Zn2SnO4 forms, known for their distinctive physical and chemical properties. This material has garnered significant attention due to its high electron mobility, high electrical conductivity, attractive optical properties, and good stability compared to binary oxides. Its applications span solar cells, sensors, lithium battery anodes, nanodevices, and catalysts, driven by the development of ZTO micro/nanostructures with optimized composition, crystalline phase, and morphology (Sun & Liang, 2017).
Synthesis Analysis
ZTO nanostructures can be synthesized via various methods, including the hydrothermal process, which is a low-temperature, environmentally friendly approach. This method allows for the formation of ZTO with specific nanostructures, crucial for enhancing its physical and chemical properties for applications in photocatalysis, solar energy conversion, and sensing technologies (Baruah & Dutta, 2011).
Molecular Structure Analysis
Zn2SnO4 and ZnSnO3 nanoparticles have been synthesized with high yield through a simple hydrothermal reaction, showcasing distinct crystal structures: Zn2SnO4 forms a (111) face-exposed octahedron, while ZnSnO3 adopts a (100) face-exposed hexahedron structure. These structural differences are pivotal for their application in dye-sensitized solar cells, where Zn2SnO4, in particular, demonstrates efficient performance (Miyauchi et al., 2010).
Chemical Reactions and Properties
Chemical co-precipitation techniques have been employed to synthesize Zn2SnO4 powders, exploring the influence of sintering temperatures on their structural, compositional, and electrical properties. The findings elucidate the combined phases of ZnO, SnO2, and Zn2SnO4, revealing oxidized states of Sn and Zn, which are crucial for understanding their chemical behavior and potential applications in electronic devices (Babar et al., 2011).
Physical Properties Analysis
Faceted ZnSnO3 and Zn2SnO4 microcrystals, synthesized through a chemical solution route, demonstrate phase-dependent morphologies and are convertible to hollow structures via acid etching. These morphological characteristics significantly influence their gas sensing performance, highlighting the importance of shape-controlled synthesis for enhanced sensitivity and recovery times in industrial gas detection applications (Ma et al., 2012).
Chemical Properties Analysis
Hydrothermally synthesized Zn2SnO4 nanoparticles exhibit notable photocatalytic and antibacterial activities. Their structural, morphological, and optical properties, such as the inverse spinel cubic structure and a band gap of 3.64 eV, contribute to their effectiveness in degrading organic dyes and combating pathogenic bacterial strains, underscoring the multifunctional capabilities of ZTO nanoparticles (Dinesh et al., 2016).
科学研究应用
Photocatalysis
- Application : ZTO is used as a photocatalyst for degrading harmful pesticides from groundwater .
- Results : This application has shown promising results in reducing the concentration of harmful pesticides in groundwater .
Gas Sensing
- Application : Porous ZTO nanostructures are ideal for gas sensing due to their high surface-to-volume ratios .
- Results : ZTO-based sensors have demonstrated high sensitivity and selectivity towards certain gases .
Solar Cells
- Application : ZTO has potential in the field of dye-sensitized solar cells, an economically plausible alternative to conventional solar cells .
- Results : Solar cells using ZTO have shown improved efficiency compared to those using traditional materials .
Lithium-ion Batteries
- Application : ZTO is used as an anode material in lithium-ion batteries .
- Results : Batteries using ZTO anodes have demonstrated improved capacity and lifespan .
Nanodevices
- Application : ZTO micro/nanostructures have been used in the development of various nanodevices .
- Results : ZTO-based nanodevices have shown promising performance in various applications .
Catalysts
- Application : ZTO-based micro/nanostructures have been used as catalysts .
- Results : ZTO-based catalysts have demonstrated high efficiency in various chemical reactions .
Transparent Conductors
- Application : ZTO is used as a transparent conductor in various electronic devices .
- Results : Devices using ZTO as a transparent conductor have shown improved performance and durability .
Lead-free Ferroelectrics
- Application : ZTO is used in the development of lead-free ferroelectrics .
- Results : Lead-free ferroelectric devices using ZTO have shown promising results .
Nonlinear Optical Properties
- Application : ZTO exhibits nonlinear optical properties, making it useful in various optical applications .
- Results : Optical devices using ZTO have shown improved performance .
Chemical Vapor Deposition
- Application : ZTO is used in the development of materials through chemical vapor deposition .
- Results : Materials synthesized using ZTO through chemical vapor deposition have shown promising properties .
High Pressure Reactions
- Application : ZTO is used in high pressure reactions .
- Results : High pressure reactions involving ZTO have been successful, leading to the synthesis of new materials .
Hydrothermal Synthesis
未来方向
The efficient and controllable preparation of Zinc Stannate with specific morphology and grain size is a future direction for Zinc Stannate nanomaterials . Further exploration and understanding of the properties of Zinc Stannate will undoubtedly lead to its broader implementation and contribute to the advancement of next-generation materials and devices .
属性
CAS 编号 |
12027-96-2 |
|---|---|
产品名称 |
ZINC STANNATE |
分子式 |
H2O8Sn2Zn |
分子量 |
432.82108 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



